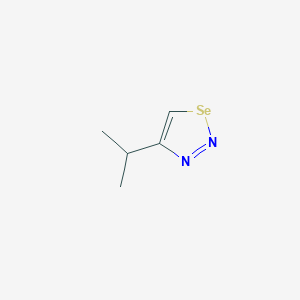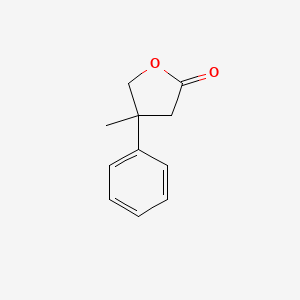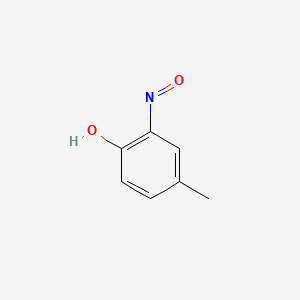
4-Methyl-2-nitrosophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-nitrosophenol is an organic compound with the molecular formula C7H7NO2 It is a derivative of phenol, where the hydroxyl group is substituted with a nitroso group at the ortho position relative to the methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-2-nitrosophenol can be synthesized through several methods. One common approach involves the nitrosation of 4-methylphenol (p-cresol) using sodium nitrite and a copper salt (CuSO4) in an acidic medium. The reaction typically proceeds as follows:
- Dissolve 4-methylphenol in a mixture of water and acetic acid, buffered with sodium acetate.
- Dissolve the copper salt in water containing sodium nitrite.
- Add the copper salt solution dropwise to the phenolic solution, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group, resulting in the formation of 4-methyl-2-nitrophenol.
Reduction: The nitroso group can be reduced to form an amino group, yielding 4-methyl-2-aminophenol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-2-nitrophenol
Reduction: 4-Methyl-2-aminophenol
Substitution: Various alkylated and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and as a model compound for investigating nitrosation mechanisms.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-methyl-2-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in the modulation of enzymatic activity, gene expression, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-nitrophenol: An oxidized derivative with a nitro group instead of a nitroso group.
4-Methyl-2-aminophenol: A reduced derivative with an amino group instead of a nitroso group.
2-Nitrosophenol: A similar compound with a nitroso group at the ortho position relative to the hydroxyl group but without the methyl group.
Uniqueness
4-Methyl-2-nitrosophenol is unique due to the presence of both a methyl group and a nitroso group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
58243-10-0 |
|---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
4-methyl-2-nitrosophenol |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-7(9)6(4-5)8-10/h2-4,9H,1H3 |
InChI-Schlüssel |
XVFHRDNVLAPOCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


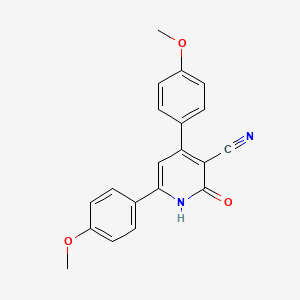
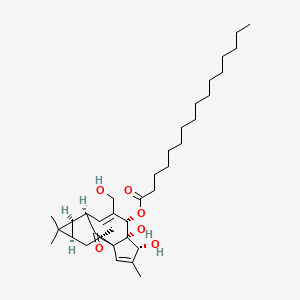
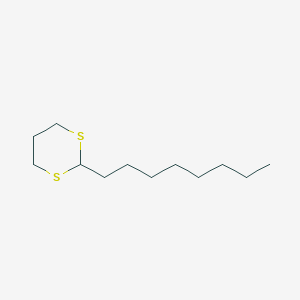
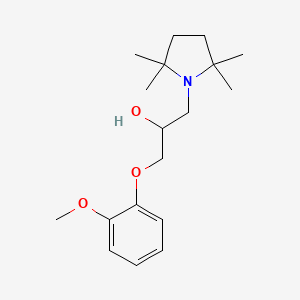

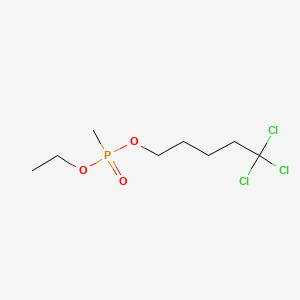
![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)


![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)

